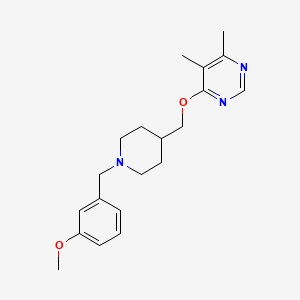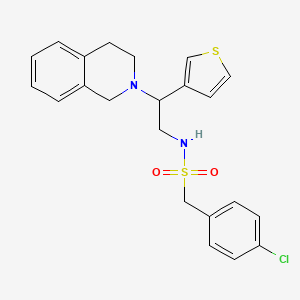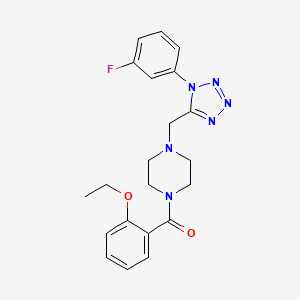
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanobutyl group, a pyrrole ring, and a benzamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Cyanobutyl Group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a butyl chain is replaced by a cyanide ion.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting aniline with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidones, while reduction of the nitrile group can yield primary amines.
科学的研究の応用
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide can be compared with other similar compounds, such as:
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)aniline: This compound has a similar structure but with an aniline group instead of a benzamide group.
N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)phenylacetamide: This compound has a phenylacetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
N-(1-cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-3-15(10-18)20-17(22)13-6-4-12(5-7-13)16(21)14-8-9-19-11-14/h4-9,11,15,19H,2-3H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXSHNVDKRBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)

![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)
![2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2757021.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2757022.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![N-{[5-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2757031.png)
